molecular formula C23H35N7O2 B2527582 4,7-Dimethyl-2,6-bis(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878736-67-5

4,7-Dimethyl-2,6-bis(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2527582
CAS No.: 878736-67-5
M. Wt: 441.58
InChI Key: ILBIRDFDNFMKAS-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular weight of this compound is 441.58.


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

  • Synthesis and Chemical Properties : Compounds similar to the specified chemical have been synthesized to explore mesoionic structures and their reactivity. For example, mesoionic purinone analogs have been prepared to understand their tautomeric forms and hydrolytic reactions, providing a foundation for further chemical manipulations and potential pharmaceutical applications (Coburn & Taylor, 1982).

  • Pharmacological Evaluations : Imidazo[2,1-f]purine-2,4-dione derivatives, closely related to the queried compound, have been synthesized and evaluated for their potential anxiolytic and antidepressant activities. Such studies indicate the relevance of structurally similar compounds in neuropsychiatric drug development, showcasing their interaction with serotonin receptors and providing a path for future research on novel therapeutic agents (Zagórska et al., 2009).

  • Antioxidant Activities : Research on pyrazolopyridine derivatives, including imidazolopyrazole and imidazolopyrimidine compounds, suggests their potential antioxidant properties. These findings highlight the utility of such molecules in combating oxidative stress, which is a contributing factor in various diseases and conditions (Gouda, 2012).

  • Structural and Molecular Studies : The synthesis and biological activity analysis of arylpiperazinylalkyl purine diones and triones illustrate the significance of structural modifications on biological activities, including affinities for serotonin and dopamine receptors. These compounds' design and evaluation provide insights into the relationship between chemical structure and pharmacological activity, essential for drug discovery (Zagórska et al., 2015).

  • Biological Activity of Xanthene Derivatives : The development of xanthene derivatives for their antiasthmatic activity further exemplifies the diverse potential applications of structurally complex molecules in therapeutic settings. Such studies not only contribute to understanding the mechanisms underlying drug action but also pave the way for novel treatments for respiratory conditions (Bhatia et al., 2016).

Mechanism of Action

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, as well as the development of new synthetic routes and derivatives .

Properties

IUPAC Name

4,7-dimethyl-2,6-bis(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N7O2/c1-18-17-30-19-20(24-22(30)28(18)15-13-26-9-5-3-6-10-26)25(2)23(32)29(21(19)31)16-14-27-11-7-4-8-12-27/h17H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBIRDFDNFMKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCCCC4)N(C(=O)N(C3=O)CCN5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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